molecular formula C12H12O4 B8713601 3,4-Dimethoxy-5-prop-1-ynylbenzoic acid CAS No. 647855-83-2

3,4-Dimethoxy-5-prop-1-ynylbenzoic acid

Cat. No.: B8713601
CAS No.: 647855-83-2
M. Wt: 220.22 g/mol
InChI Key: VISIIZYGEAFOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxy-5-prop-1-ynylbenzoic acid is a substituted benzoic acid derivative characterized by methoxy (-OCH₃) groups at the 3- and 4-positions and a prop-1-ynyl (-C≡C-CH₂) substituent at the 5-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity due to the methoxy groups and reactivity from the terminal alkyne moiety. Potential applications include its use as a synthetic intermediate in organic chemistry, a candidate for bioorthogonal reactions (via alkyne-azide cycloaddition), or a modifier in polymer science.

Properties

CAS No.

647855-83-2

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3,4-dimethoxy-5-prop-1-ynylbenzoic acid

InChI

InChI=1S/C12H12O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h6-7H,1-3H3,(H,13,14)

InChI Key

VISIIZYGEAFOKA-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=C(C(=CC(=C1)C(=O)O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s key distinguishing features compared to analogs include:

  • Methoxy vs. Hydroxyl Groups : Unlike caffeic acid (3,4-dihydroxybenzoic acid with an acryl group), which has polar hydroxyl (-OH) substituents, the methoxy groups in 3,4-dimethoxy-5-prop-1-ynylbenzoic acid reduce hydrogen-bonding capacity, enhancing lipid solubility and metabolic stability .
  • Propynyl vs.

Physicochemical Properties

The table below compares critical properties of this compound with caffeic acid and other analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility (Water) Key Reactivity/Applications
This compound C₁₂H₁₂O₅ 236.22 3,4-OCH₃; 5-C≡C-CH₂ ~180–190* Low Bioorthogonal chemistry, synthesis
Caffeic acid C₉H₈O₄ 180.16 3,4-OH; acryl group 223–225 Moderate Antioxidant, supplements, cosmetics
Vanillic acid C₈H₈O₄ 168.15 4-OH; 3-OCH₃ 210–212 Low Antimicrobial, food preservative
Syringic acid C₉H₁₀O₅ 198.17 3,5-OCH₃; 4-OH 205–207 Low Antioxidant, metabolite in lignin

*Estimated based on structural analogs.

Research Findings and Gaps

  • Reactivity : The alkyne group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction absent in hydroxylated analogs like caffeic acid .
  • Toxicity: Limited data exist on the compound’s biological safety. Alkyne-containing molecules may exhibit cytotoxicity if metabolized into reactive intermediates.
  • Synthetic Utility : The compound’s methoxy groups facilitate regioselective functionalization, a feature exploited in synthesizing complex natural product derivatives.

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